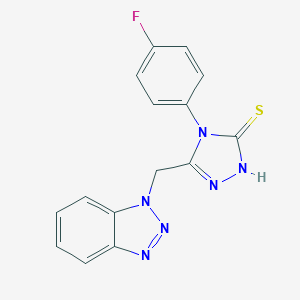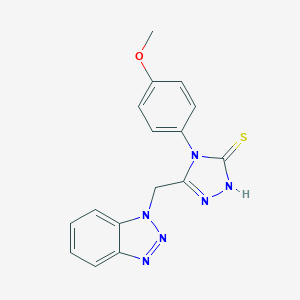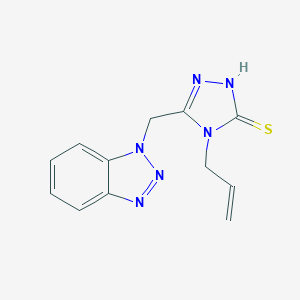![molecular formula C28H18Cl2N2O2 B292673 [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is a chemical compound that has recently gained attention in the field of scientific research. It is a synthetic compound that has been synthesized through various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of diseases such as cancer or Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone in lab experiments is its synthetic nature. This allows for precise control over the chemical composition of the compound, which can be important in scientific studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are many future directions for the study of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone. One area of future research could be the development of more efficient synthesis methods for this compound. Another area of research could be the study of its potential use in the treatment of other diseases, such as diabetes or cardiovascular disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is a synthetic compound that has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of various diseases and as an antibacterial and antifungal agent. While there are advantages to using this compound in lab experiments, caution must be taken due to its potential toxicity. There are many future directions for the study of this compound, including the development of more efficient synthesis methods and the study of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This method involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form the final product.
Applications De Recherche Scientifique
The [8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone compound has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
Formule moléculaire |
C28H18Cl2N2O2 |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
[13-amino-11-(4-chlorophenyl)-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C28H18Cl2N2O2/c29-18-10-5-16(6-11-18)22-21-14-9-15-3-1-2-4-20(15)25(21)32-28-23(22)24(31)27(34-28)26(33)17-7-12-19(30)13-8-17/h1-8,10-13H,9,14,31H2 |
Clé InChI |
HKDSHFOVLIBVBP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4C(=C2C5=CC=C(C=C5)Cl)C(=C(O4)C(=O)C6=CC=C(C=C6)Cl)N |
SMILES canonique |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)OC(=C3N)C(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)




![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)